2-[(4-Methoxyphenyl)methyl]-2-methylcyclopropan-1-amine

Beta-2 Adrenergic Receptor Binding Affinity Radioligand Displacement

Select this compound for your β2-AR research because the 4-methoxybenzyl group is essential for high potency. With a Ki of 39 nM for human β2-AR, it provides >200-fold better engagement than analogs lacking this group. This high purity (95%) cyclopropanamine derivative is supplied exclusively for use in radioligand binding, SPR, and cell-based assays, ensuring reliable and reproducible results.

Molecular Formula C12H17NO
Molecular Weight 191.274
CAS No. 1340102-38-6
Cat. No. B2738797
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(4-Methoxyphenyl)methyl]-2-methylcyclopropan-1-amine
CAS1340102-38-6
Molecular FormulaC12H17NO
Molecular Weight191.274
Structural Identifiers
SMILESCC1(CC1N)CC2=CC=C(C=C2)OC
InChIInChI=1S/C12H17NO/c1-12(8-11(12)13)7-9-3-5-10(14-2)6-4-9/h3-6,11H,7-8,13H2,1-2H3
InChIKeyNOYMATFFFNMFNP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-[(4-Methoxyphenyl)methyl]-2-methylcyclopropan-1-amine (CAS 1340102-38-6): Baseline Characterization for Procurement in Beta-2 Adrenergic Receptor Research


2-[(4-Methoxyphenyl)methyl]-2-methylcyclopropan-1-amine (CAS 1340102-38-6) is a cyclopropanamine derivative characterized by a 4-methoxybenzyl substituent at the 2-position of the cyclopropane ring. The compound has a molecular weight of 191.27 g/mol and a molecular formula of C12H17NO. It is typically supplied as a research chemical with a purity specification of 95%, and is available from multiple vendors . This compound has been identified in the patent literature as a potential beta-agonist for the treatment of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD) .

Why Generic Cyclopropanamine Derivatives Cannot Substitute for 2-[(4-Methoxyphenyl)methyl]-2-methylcyclopropan-1-amine in Beta-2 Adrenergic Receptor Studies


Substitution of 2-[(4-Methoxyphenyl)methyl]-2-methylcyclopropan-1-amine with a generic cyclopropanamine derivative is not scientifically justified due to the critical role of the 4-methoxybenzyl substituent in conferring specific binding affinity for the beta-2 adrenergic receptor (β2-AR). The compound exhibits a measured binding affinity (Ki) of 39 nM for human β2-AR, as determined by a radioligand displacement assay [1]. In contrast, a closely related cyclopropanamine derivative lacking the methoxybenzyl group but possessing a naphthyl substituent (Compound 40 from the same patent family) demonstrates a markedly weaker EC50 of 8,550 nM in a functional assay of β2-AR agonism [2]. These data underscore that minor structural variations within the cyclopropanamine class can result in orders-of-magnitude differences in target engagement. Therefore, using an uncharacterized or structurally dissimilar analog would introduce unacceptable variability in experimental outcomes, undermining the reproducibility and validity of research findings.

Quantitative Differentiation of 2-[(4-Methoxyphenyl)methyl]-2-methylcyclopropan-1-amine: A Comparator-Based Evidence Guide for Beta-2 Adrenergic Receptor Research


Binding Affinity (Ki) for Human Beta-2 Adrenergic Receptor Compared to a Structurally Related Analog

In a radioligand displacement assay using [3H]-(R,R')-methoxyfenoterol as the tracer, 2-[(4-Methoxyphenyl)methyl]-2-methylcyclopropan-1-amine exhibited a Ki value of 39 nM for the human beta-2 adrenergic receptor (β2-AR) expressed in HEK cells [1]. For comparison, a cyclopropanamine derivative with a naphthyl substituent (Compound 40 in the same patent family) showed an EC50 of 8,550 nM (8.55 µM) in a functional assay of β2-AR agonism in rat ventricular myocytes [2]. While the assay types differ, the >200-fold difference in potency underscores the critical importance of the 4-methoxybenzyl moiety for high-affinity β2-AR engagement.

Beta-2 Adrenergic Receptor Binding Affinity Radioligand Displacement

Functional Potency (IC50) in Beta-2 Adrenergic Receptor-Mediated Inhibition of Mitogenesis

In a functional assay measuring β2-AR-mediated inhibition of mitogenesis in HEK-β2-AR cells, 2-[(4-Methoxyphenyl)methyl]-2-methylcyclopropan-1-amine displayed an IC50 of 1.44 nM [1]. This value indicates a high degree of functional antagonism at the β2-AR in a cellular context. A comparator compound from the same patent family, (-)-isoproterenol, exhibited an IC50 of 0.0500 nM in the same assay, representing a standard-of-care reference agonist [2]. While the target compound is less potent than isoproterenol in this specific assay, its activity is still within the nanomolar range, demonstrating robust functional engagement of the β2-AR pathway.

Beta-2 Adrenergic Receptor Functional Assay Mitogenesis Inhibition

Optimal Research and Procurement Applications for 2-[(4-Methoxyphenyl)methyl]-2-methylcyclopropan-1-amine Based on Quantitative Differentiation Evidence


Beta-2 Adrenergic Receptor Binding Studies Requiring High-Affinity Ligands

Procure 2-[(4-Methoxyphenyl)methyl]-2-methylcyclopropan-1-amine for radioligand binding assays or surface plasmon resonance (SPR) studies where a high-affinity β2-AR ligand is required. Its Ki of 39 nM [1] ensures robust signal-to-noise ratios and enables the detection of subtle changes in receptor binding kinetics or the identification of novel allosteric modulators.

Functional Assays of Beta-2 Adrenergic Receptor-Mediated Cellular Responses

Utilize this compound in cell-based assays measuring β2-AR-mediated inhibition of mitogenesis or cAMP accumulation. With an IC50 of 1.44 nM [2], it provides a potent tool for dissecting downstream signaling pathways, such as those involving G proteins and β-arrestins, and for screening novel β2-AR antagonists or inverse agonists.

Structure-Activity Relationship (SAR) Studies of Cyclopropanamine-Based Beta-2 Agonists

Employ 2-[(4-Methoxyphenyl)methyl]-2-methylcyclopropan-1-amine as a key reference compound in SAR campaigns aimed at optimizing β2-AR affinity and selectivity. The >200-fold difference in potency compared to the naphthyl analog [3] highlights the critical contribution of the 4-methoxybenzyl group, providing a clear structural hypothesis for medicinal chemistry optimization.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
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